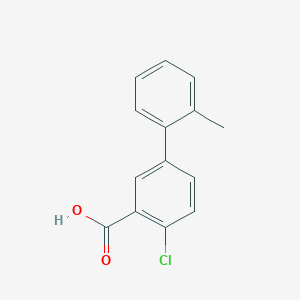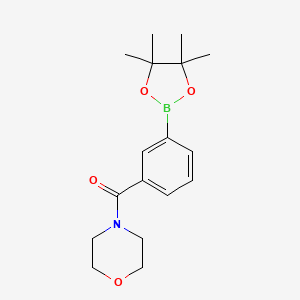
Morpholin-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanon
Übersicht
Beschreibung
“Morpholino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone” is a chemical compound . It is used in various fields of research, including life sciences and organic synthesis .
Synthesis Analysis
The synthesis of this compound might involve the use of a palladium catalyst for the borylation at the benzylic C-H bond of alkylbenzenes to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts could also be a part of the synthesis process .Chemical Reactions Analysis
The compound might participate in various chemical reactions. For instance, it could undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It might also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The compound has a molecular weight of 385.19 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available from the current data .Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und -verabreichung
Boronsäuren und ihre Ester, wie z. B. die Verbindungen , werden für die Entwicklung neuer Arzneimittel und Arzneimittelverabreichungssysteme in hohem Maße berücksichtigt . Sie werden oft als Enzyminhibitoren oder spezifische Liganden-Arzneimittel eingesetzt . Neben der Behandlung von Tumoren und mikrobiellen Infektionen können sie auch zur Behandlung von Antikrebsmitteln eingesetzt werden .
Suzuki-Miyaura-Kupplung
Organoboran-Verbindungen sind hochwertige Bausteine in der organischen Synthese. Die wichtigste zu nennende Anwendung ist die Suzuki-Miyaura-Kupplung . Dies ist eine Art palladiumkatalysierter Kreuzkupplungsreaktion, die in der organischen Chemie zur Synthese von Polyolefinen, Styrolen und substituierten Biphenylen verwendet wird .
Hydroborierung
4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan kann zur Hydroborierung von Alkyl- oder Arylalkinen und -alkenen in Gegenwart von Übergangsmetallkatalysatoren verwendet werden . Hydroborierung ist eine Reaktion, bei der ein Alken und ein Boran zu einem Organoboran reagieren .
Protodeboronierung
Die katalytische Protodeboronierung von Pinacolboronsäureestern wurde berichtet . Dieser Prozess ist nützlich für die formale Anti-Markovnikov-Alken-Hydromethylierung, eine wertvolle, aber unbekannte Transformation .
Synthese von Arylphthalazin-Derivaten
Die Verbindung “3-(Morpholin-4-carbonyl)phenylboronsäure-Pinacolester” wird zur Synthese einer Reihe von Arylphthalazin-Derivaten verwendet . Diese Derivate sind potente und oral bioverfügbare Inhibitoren von VEGFR-2 , einem Schlüsselprotein, das an der Angiogenese beteiligt ist.
Anfälligkeit für Hydrolyse
Phenylboronsäure-Pinacolester, wie z. B. die Verbindungen , sind anfällig für Hydrolyse . Die Kinetik dieses Prozesses hängt von den Substituenten im aromatischen Ring ab, und der pH-Wert beeinflusst die Geschwindigkeit der Reaktion stark .
Wirkmechanismus
Target of Action
Boronic acid esters, such as this compound, are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds that undergo carbon-carbon bond formation.
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation . In this process, the boron atom in the compound donates its organyl group (the part of the molecule attached to boron) to a transition metal, such as palladium . This forms a new carbon-carbon bond, which is a key step in many organic synthesis reactions .
Biochemical Pathways
Given its potential use in suzuki-miyaura cross-coupling reactions , it may play a role in the synthesis of various organic compounds, including pharmaceuticals and polymers.
Pharmacokinetics
For instance, it is predicted to have high gastrointestinal absorption and to be a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . Its lipophilicity (Log Po/w) values range from 0.0 to 1.99, suggesting variable lipid solubility .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific reaction it is used in. In the context of Suzuki-Miyaura cross-coupling reactions, the result would be the formation of a new carbon-carbon bond, enabling the synthesis of complex organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, the rate of hydrolysis of phenylboronic pinacol esters, a class of compounds to which this compound belongs, is known to be strongly influenced by pH . Additionally, the compound’s susceptibility to protodeboronation, a reaction that removes the boron group, could be influenced by the presence of certain catalysts .
Eigenschaften
IUPAC Name |
morpholin-4-yl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)14-7-5-6-13(12-14)15(20)19-8-10-21-11-9-19/h5-7,12H,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKONGXZPUDFPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675311 | |
| Record name | (Morpholin-4-yl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1036991-25-9 | |
| Record name | (Morpholin-4-yl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(Morpholine-4-carbonyl)phenyl]boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B1463738.png)

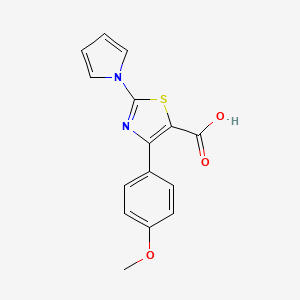
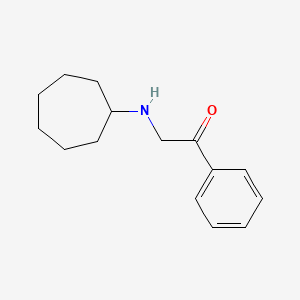
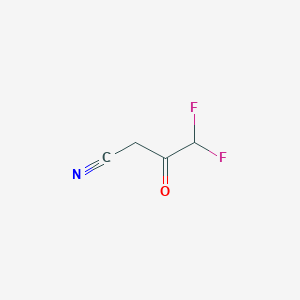
![2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B1463744.png)
![[1-(Phenylsulfanyl)cyclopropyl]methanamine](/img/structure/B1463745.png)
![6-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1463746.png)
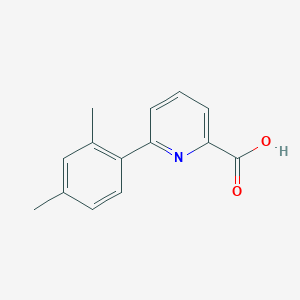

![1-[6-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1463753.png)
![1-[2-(2-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1463755.png)
